4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16BrNO3S and its molecular weight is 370.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of novel zinc phthalocyanines substituted with benzenesulfonamide derivatives have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers. Their ability to generate singlet oxygen effectively is crucial for inducing cell death in cancerous cells, positioning them as promising candidates for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Compounds containing the benzenesulfonamide moiety have been extensively studied for their enzyme inhibitory effects, notably against carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in blood and tissues. Inhibitors based on benzenesulfonamide have shown potential in treating conditions like glaucoma, epilepsy, and mountain sickness. For instance, substituted pyrazolines have demonstrated significant inhibitory activity against carbonic anhydrase I and II, suggesting their potential as therapeutic agents (Gul et al., 2016).
Material Science
The structural versatility of benzenesulfonamide derivatives extends their application to material science, particularly in the development of non-linear optical materials and catalysis. These compounds have been utilized in synthesizing cinchonidinium salts, showing highly enantioselective catalytic activity, which is crucial in asymmetric synthesis, a fundamental process in pharmaceutical manufacturing (Itsuno, Yamamoto, & Takata, 2014).
Mechanism of Action
Target of Action
Sulfonamides, the class of compounds to which it belongs, are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the bacterial synthesis of folic acid, which is crucial for dna replication .
Pharmacokinetics
It is known that the compound is a white crystalline powder that is soluble in water and organic solvents, which could influence its bioavailability.
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth by interfering with the synthesis of folic acid .
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-15(18,12-5-3-2-4-6-12)11-17-21(19,20)14-9-7-13(16)8-10-14/h2-10,17-18H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHAIFZVXNKZBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.